Biochemical Potency: Mnk-IN-4 (D25) vs. eFT508 (Tomivosertib)
In head-to-head biochemical kinase assays, Mnk-IN-4 (D25) exhibits IC50 values of 120.6 nM for MNK1 and 134.7 nM for MNK2, demonstrating near-equipotent inhibition of both isoforms [1]. In contrast, the clinical-stage MNK inhibitor tomivosertib (eFT508) is significantly more potent, with reported IC50 values of 2.4 nM for MNK1 and 1.0 nM for MNK2 . This represents a potency differential of approximately 50- to 100-fold in favor of eFT508, underscoring that Mnk-IN-4 is a moderately potent inhibitor optimized for a distinct therapeutic indication (inflammation) rather than maximal enzyme inhibition.
| Evidence Dimension | Biochemical IC50 against MNK1 and MNK2 |
|---|---|
| Target Compound Data | MNK1: 120.6 nM; MNK2: 134.7 nM |
| Comparator Or Baseline | Tomivosertib (eFT508): MNK1: 2.4 nM; MNK2: 1.0 nM |
| Quantified Difference | eFT508 is ~50-100× more potent than Mnk-IN-4 |
| Conditions | In vitro kinase activity assay using recombinant MNK1 and MNK2 proteins |
Why This Matters
The substantial potency gap confirms that Mnk-IN-4 and eFT508 belong to distinct potency classes; selection should be driven by experimental context (inflammation vs. oncology) rather than potency alone.
- [1] Li Q, Ke L, Yu D, et al. Discovery of D25, a Potent and Selective MNK Inhibitor for Sepsis-Associated Acute Spleen Injury. J Med Chem. 2024;67(4):3167-3189. doi:10.1021/acs.jmedchem.3c02441. View Source
